1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
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Overview
Description
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 3-methylbenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form the corresponding alkyl derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the benzyl groups would yield alkyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dimethoxy-benzyl)-4-benzyl-piperazine
- 1-(3,4-Dimethoxy-benzyl)-4-(3-methyl-benzyl)-piperazine
- 1-(2,3-Dimethoxy-benzyl)-4-(4-methyl-benzyl)-piperazine
Uniqueness
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. Comparisons with similar compounds can highlight differences in pharmacological properties, stability, and synthetic accessibility.
Properties
Molecular Formula |
C21H28N2O2 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2O2/c1-17-6-4-7-18(14-17)15-22-10-12-23(13-11-22)16-19-8-5-9-20(24-2)21(19)25-3/h4-9,14H,10-13,15-16H2,1-3H3 |
InChI Key |
GTFYGFOPWQFHTH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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